

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate chemical structure and IUPAC name

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Compound of Interest

Compound Name:

3-[3-(trifluoromethyl)phenyl]propyl
methanesulfonate

Cat. No.:

B601906

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An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate

This technical guide provides a comprehensive overview of **3-[3- (trifluoromethyl)phenyl]propyl methanesulfonate**, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: **3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate**[1]

Synonyms: Methanesulfonic acid 3-[3-(trifluoromethyl)phenyl]propyl ester, Cinacalcet Mesylate Analog, Cinacalcet USP Related Compound A

CAS Number: 21172-43-0[1]



The chemical structure of **3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate** is characterized by a propyl chain connected to a benzene ring substituted with a trifluoromethyl group at the meta position, and a methanesulfonate ester group at the terminus of the propyl chain.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below.

Property	Value	Reference
Molecular Formula	C11H13F3O3S	
Molecular Weight	282.28 g/mol	
SMILES	CS(=O) (=O)OCCCc1cccc(c1)C(F)(F)F	[1]
InChI	InChI=1S/C11H13F3O3S/c1- 18(15,16)17-7-3-5-9-4-2-6- 10(8- 9)11(12,13)14/h2,4,6,8H,3,5,7 H2,1H3	[1]
Storage Temperature	+4°C	[1]
Physical Format	Neat	[1]

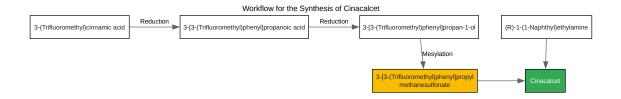
Role in Cinacalcet Synthesis

3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate is a crucial intermediate in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3] The methanesulfonate group serves as an excellent leaving group, facilitating the nucleophilic substitution reaction with (R)-1-(1-naphthyl)ethylamine, the final step in the formation of the Cinacalcet molecule.

The synthesis of Cinacalcet via this intermediate is a multi-step process that begins with precursors such as 3-(trifluoromethyl)cinnamic acid or m-trifluoromethylbenzaldehyde. The



general synthetic workflow is illustrated in the diagram below.



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A simplified workflow for the synthesis of Cinacalcet.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate** is not readily available in peer-reviewed literature, a general procedure can be inferred from patents describing the synthesis of Cinacalcet. The process involves the esterification of **3-(3-trifluoromethylphenyl)propan-1-ol** with a methanesulfonylating agent.

General Protocol for the Synthesis of **3-[3-(Trifluoromethyl)phenyl]propyl Methanesulfonate**:

- Starting Material: 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
- Reagents: Methanesulfonyl chloride or methanesulfonic anhydride, and a non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine).
- Solvent: Anhydrous aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran.



Procedure:

- Dissolve 3-[3-(trifluoromethyl)phenyl]propan-1-ol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0°C).
- Add the non-nucleophilic base to the solution.
- Slowly add methanesulfonyl chloride or methanesulfonic anhydride to the stirred solution.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by thin-layer chromatography or liquid chromatography-mass spectrometry).
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best results.

Spectroscopic Data

Although detailed spectroscopic data for **3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate** is not widely published, the expected spectral characteristics can be predicted based on its structure and data from related compounds in the Cinacalcet synthesis pathway.

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the trifluoromethylphenyl group, the methylene protons of the propyl chain, and the methyl protons of the methanesulfonate group. The methylene protons adjacent to the sulfonate ester will be deshielded and appear at a lower field.



- 13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the trifluoromethyl group, the aromatic ring, the propyl chain, and the methanesulfonate methyl group.
- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (282.28 g/mol).

For comparison, the published ¹H-NMR data for the precursor, 3-(3-(trifluoromethyl)phenyl)propanal, shows signals for the aromatic protons in the range of 7.31-7.38 ppm and the aldehydic proton at 9.75 ppm.[2]

Conclusion

3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate is a vital chemical intermediate with a well-defined role in the synthesis of the pharmaceutical agent Cinacalcet. Its chemical properties, particularly the lability of the methanesulfonate group, are leveraged to facilitate the final coupling step in the manufacturing process. This guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development.

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